molecular formula C9H10N2O2 B1379305 2-Amino-4,6-dimethoxybenzonitrile CAS No. 1545025-44-2

2-Amino-4,6-dimethoxybenzonitrile

Cat. No. B1379305
CAS RN: 1545025-44-2
M. Wt: 178.19 g/mol
InChI Key: MMLLIZJCTNVTMW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H10N2O2. It is used in the synthesis of various benzamide compounds .


Synthesis Analysis

The synthesis of 2-amino-4,6-dimethoxybenzonitrile involves the deprotection of 2-cyano-3,5-dimethoxytrifluoroacetanilide . Another method involves the conversion of CO2 catalyzed by alcohol amines in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water .


Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dimethoxybenzonitrile can be analyzed using single-crystal X-Ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) techniques . The compound has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis .


Chemical Reactions Analysis

2-Amino-4,6-dimethoxybenzonitrile undergoes various chemical reactions. For instance, it can undergo aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . It can also be used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,6-dimethoxybenzonitrile can be analyzed using various techniques. For instance, its crystalline perfection can be analyzed using high-resolution X-ray diffraction (HR-XRD) measurement .

Scientific Research Applications

Synthesis of Benzamide Compounds

2-Amino-4,6-dimethoxybenzonitrile: is utilized in the synthesis of various benzamide compounds. These compounds have a wide range of applications, including serving as intermediates in the production of pharmaceuticals . The process involves halogenation, cyanation, and hydration steps to produce the desired benzamide derivatives.

Pharmaceutical Research

In pharmaceutical research, 2-Amino-4,6-dimethoxybenzonitrile serves as a precursor in the synthesis of diverse medicinal compounds. Its derivatives are explored for their potential therapeutic properties, such as antiproliferative agents and treatments for liver disorders .

Agricultural Chemistry

The compound plays a role in agricultural chemistry, particularly in the synthesis of agrochemicals. It can be used to create compounds that protect crops from pests and diseases or to enhance growth and yield .

Material Science

2-Amino-4,6-dimethoxybenzonitrile: is investigated for its structural, optical, and thermal properties in material science. It’s particularly relevant in the development of non-linear optical (NLO) materials, which are crucial for high-speed information processing and optical computing .

Chemical Synthesis

This chemical serves as a building block in chemical synthesis, enabling the creation of complex molecules. It’s involved in green chemistry approaches and mechanochemical synthesis, which are more environmentally friendly and sustainable methods of chemical production .

Analytical Chemistry

In analytical chemistry, 2-Amino-4,6-dimethoxybenzonitrile is used for the development of analytical methods. It can be a standard or reagent in chromatographic techniques to identify and quantify substances within a mixture .

Environmental Science

Lastly, the compound is relevant in environmental science, particularly in the study of wastewater treatment. It can be part of the degradation mechanisms for removing harmful intermediates from industrial effluents, thus reducing environmental pollution .

Safety And Hazards

While specific safety and hazard data for 2-amino-4,6-dimethoxybenzonitrile was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Future research could focus on exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Additionally, the conversion of CO2 catalyzed by alcohol amines in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water shows promise for future developments .

properties

IUPAC Name

2-amino-4,6-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLLIZJCTNVTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethoxybenzonitrile

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